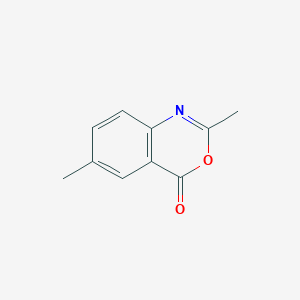
2,6-dimethyl-4H-3,1-benzoxazin-4-one
Cat. No. B1621874
Key on ui cas rn:
62175-49-9
M. Wt: 175.18 g/mol
InChI Key: KITQDZFSOKQGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05116971
Procedure details


45.5 g (0.3 mol) of 5-Methylanthranilic acid are refluxed together with 130 g of acetic anhydride for 3 hours. After the solvent has been evaporated in vacuo, the residue is dissolved in 200 ml of dichloromethane, and the solution is filtered through silica gel. The concentrated filtrate is induced to crystallise with isopropyl ether.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:12][C:13]1[O:8][C:7](=[O:9])[C:6]2[CH:10]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=2[N:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(C(=O)O)=C1)N
|
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent has been evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 200 ml of dichloromethane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution is filtered through silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallise with isopropyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=NC2=C(C(O1)=O)C=C(C=C2)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
